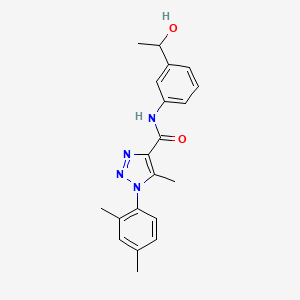
1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as DMT-HEP) belongs to the class of 1,2,3-triazole derivatives. This class has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with DMT-HEP based on existing literature.
Chemical Structure and Properties
DMT-HEP features a triazole ring that is known for its ability to interact with various biological targets. The presence of the dimethylphenyl and hydroxyethyl groups enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that DMT-HEP exhibits significant anticancer properties. A study demonstrated that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced cell proliferation in cancer cells.
- Case Study : In vitro studies showed that DMT-HEP had an IC50 value of approximately 2.5 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
DMT-HEP has also been evaluated for its antimicrobial properties. The triazole moiety is known for its efficacy against various pathogens.
- Inhibition Studies : The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 16 µg/mL, respectively .
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anti-inflammatory Activity
Preliminary studies suggest that DMT-HEP may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Research Findings : In animal models, administration of DMT-HEP resulted in a significant reduction in levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of DMT-HEP with various biological targets. These studies suggest that the compound has a high binding affinity for TS and bacterial enzymes involved in cell wall synthesis.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-12-8-9-18(13(2)10-12)24-14(3)19(22-23-24)20(26)21-17-7-5-6-16(11-17)15(4)25/h5-11,15,25H,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEOOGFTSSXKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














